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Compound Name: JPM-OEt

Cat. No.: B10824296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JPM-OEt is a potent, cell-permeable, and irreversible inhibitor of the cysteine cathepsin family

of proteases.[1] Structurally, it is an epoxy-succinyl-based compound and the ethyl ester

derivative of JPM-565.[2] Its ability to cross cell membranes makes it a valuable tool for in situ

and in vivo studies of cysteine protease activity, a characteristic not shared by its carboxylic

acid counterpart.[2] JPM-OEt covalently modifies the active site of cysteine cathepsins, leading

to their inactivation.[1] This inhibitory activity has demonstrated significant anti-tumor effects in

various cancer models, positioning JPM-OEt as a compound of interest in oncological

research.[1]

Chemical Structure and Properties
JPM-OEt is chemically defined as ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-

methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate.[3] Its key chemical and physical

properties are summarized in the table below.
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Property Value Reference

IUPAC Name

ethyl (2S,3S)-3-(((S)-1-((4-

hydroxyphenethyl)amino)-4-

methyl-1-oxopentan-2-

yl)carbamoyl)oxirane-2-

carboxylate

[3]

Synonyms
JPM OEt, JPMOEt, JPM-565

Ethyl ester
[3]

CAS Number 262381-84-0 [3][4]

Molecular Formula C20H28N2O6 [3][4]

Molecular Weight 392.45 g/mol [3][4]

Appearance White to off-white solid [1]

Purity >97% [4]

Solubility Soluble in DMSO [3]

Storage
0°C (short term), -20°C (long

term), desiccated
[3]

Mechanism of Action
JPM-OEt functions as a broad-spectrum inhibitor of cysteine cathepsins, which are a family of

lysosomal proteases.[5] The mechanism of inhibition involves the covalent modification of the

active site cysteine residue within the protease.[1] This irreversible binding effectively

inactivates the enzyme, preventing it from carrying out its proteolytic functions.[1] Dysregulation

of cysteine cathepsins is implicated in various pathologies, including cancer, where they

contribute to processes such as tumor invasion, metastasis, and angiogenesis.[6] By inhibiting

these enzymes, JPM-OEt can disrupt these pathological processes.[1]
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Figure 1: Mechanism of JPM-OEt covalent inhibition of cysteine cathepsins.

Experimental Protocols
Synthesis of JPM-OEt
A detailed, stereoselective synthesis for JPM-OEt has been described, which allows for the

production of multi-gram quantities of the compound.[2] The key steps are outlined below.

Materials:

Diethyl (2S,3S)-(+)-2,3-epoxysuccinate

p-Nitrophenol

Dicyclohexylcarbodiimide (DCC)

L-leucine t-butyl ester hydrochloride

Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

N-methyl morpholine

Isobutylchloroformate
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Tyramine

Solvents: Dichloromethane (CH2Cl2), Ethyl acetate (EtOAc), Diethyl ether (Et2O),

Dimethylformamide (DMF)

Procedure:

Preparation of Activated Ester (6): The synthesis begins with the preparation of an ethyl

(2S,3S)-(+)-2,3-epoxysuccinate synthon, which is activated with p-nitrophenol using DCC as

a coupling agent. This produces a stable, crystalline nitrophenyl ester (6).[2]

Amide Formation (7): The activated ester (6) is reacted with L-leucine t-butyl ester in the

presence of DIPEA in CH2Cl2 to form the amide intermediate (7).[2]

Deprotection: The t-butyl ester of intermediate (7) is deprotected using trifluoroacetic acid to

yield the corresponding free carboxylic acid.[2]

Final Coupling: The resulting free acid is activated using a mixed anhydride method with N-

methyl morpholine and isobutylchloroformate. This activated intermediate is then reacted

with tyramine in DMF to yield the final product, JPM-OEt.[2]

Purification: The crude product is purified by flash chromatography to yield JPM-OEt as a

white solid.[2]
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Synthetic Workflow for JPM-OEt
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Figure 2: A simplified workflow for the chemical synthesis of JPM-OEt.
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In Vivo Antitumor Activity Assessment in a Mouse Model
JPM-OEt has been evaluated for its antitumor efficacy in various preclinical mouse models of

cancer.[1] A representative experimental protocol is described below.

Animal Model:

Transgenic mouse model of cancer (e.g., RIP1-Tag2 for pancreatic islet cell tumorigenesis or

MMTV-PyMT for mammary cancer).[1]

Materials:

JPM-OEt

Vehicle solution (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).[1]

Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

Animal Acclimatization and Tumor Development: Mice are housed under standard conditions

and monitored for tumor development. The timing of treatment initiation can be at early or

advanced stages of the disease.[1]

Treatment Groups: Animals are randomly assigned to a control group (receiving vehicle only)

and a treatment group (receiving JPM-OEt).

Dosing and Administration: JPM-OEt is administered intraperitoneally at a specified dose

and frequency. A typical regimen is 50 mg/kg, administered daily or twice daily for a defined

period (e.g., 4 weeks).[1]

Monitoring and Endpoint Analysis:

Tumor burden is monitored regularly, for instance, through imaging or physical

measurement.

Animal well-being, including body weight, is recorded throughout the study.
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At the end of the study, tumors and relevant tissues are harvested for further analysis,

such as histology and measurement of cathepsin B activity.[1]

Quantitative Data Summary
Parameter Animal Model

Dosage and
Administration

Outcome Reference

Tumor Cathepsin

B Activity
Not specified

50 mg/kg; i.p.;

daily for 30 days

Significantly

reduced tumor

cathepsin B

activity.

[1]

Tumor

Regression

RIP1-Tag2

mouse model of

pancreatic islet

cell

tumorigenesis

50 mg/kg; i.p.;

twice daily for 4

weeks

Led to tumor

regression.
[1]

Tumor Burden
Transgenic

mouse model

50 mg/kg; i.p.;

daily from 63 to

98 days

Caused a

significant delay

in the increase of

tumor burden

during the first 2

weeks of

treatment.

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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